molecular formula C14H13FO2 B1651426 2-Fluoro-5-(4-methoxy-2-methylphenyl)phenol CAS No. 1261945-18-9

2-Fluoro-5-(4-methoxy-2-methylphenyl)phenol

Cat. No.: B1651426
CAS No.: 1261945-18-9
M. Wt: 232.25
InChI Key: QOXAABJIKWYDHR-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methoxy-2-methylphenyl)phenol is an aromatic compound with a complex structure that includes fluorine, methoxy, and methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-methoxy-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial for minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-methoxy-2-methylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the phenol group into a quinone structure.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives.

Scientific Research Applications

2-Fluoro-5-(4-methoxy-2-methylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy and methyl groups can also influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylphenol: This compound is similar in structure but lacks the methoxy group.

    4-Fluoro-2-methylphenol: Another similar compound with the fluorine and methyl groups positioned differently.

Uniqueness

2-Fluoro-5-(4-methoxy-2-methylphenyl)phenol is unique due to the specific arrangement of its substituents, which can significantly impact its chemical reactivity and biological activity. The combination of fluorine, methoxy, and methyl groups provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

2-fluoro-5-(4-methoxy-2-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-7-11(17-2)4-5-12(9)10-3-6-13(15)14(16)8-10/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXAABJIKWYDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684263
Record name 4-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-18-9
Record name 4-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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